[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
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Overview
Description
[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is an organic compound with a complex structure that includes both carbamoyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2-methoxyphenyl isocyanate with methyl 2-(4-methylphenyl)acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The ester and carbamoyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of [(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can be compared with similar compounds such as:
- [(3-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
- [(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(3-METHYLPHENYL)ACETATE
These compounds share similar structural features but differ in the position of the methoxy or methyl groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific functional group arrangement, which can lead to distinct properties and applications.
Properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-18(21)23-12-17(20)19-15-5-3-4-6-16(15)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERYAGSQYYWNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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